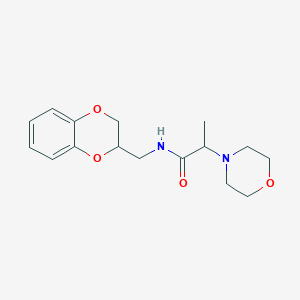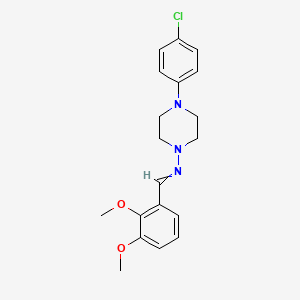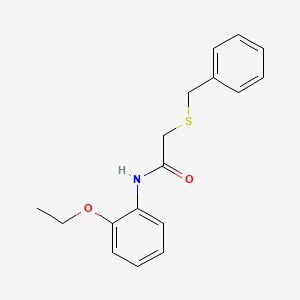![molecular formula C17H16FNO B6131199 1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6131199.png)
1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. It has drawn considerable attention from researchers due to its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act by modulating several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline in lab experiments include its wide range of pharmacological activities and its potential use in the treatment of various diseases. However, its limitations include its relatively low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful consideration in dose selection.
Direcciones Futuras
There are several future directions for research on 1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline. These include:
1. Further investigation of its mechanism of action to better understand its pharmacological properties.
2. Evaluation of its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
3. Development of more efficient synthesis methods to improve its yield and purity.
4. Exploration of its potential use in combination therapy with other drugs to enhance its therapeutic effects.
5. Investigation of its potential use as a diagnostic tool for certain diseases, such as cancer.
Conclusion:
This compound is a chemical compound that exhibits a wide range of pharmacological activities. Its potential use in the treatment of various diseases has drawn considerable attention from researchers. Further research is needed to better understand its mechanism of action and to explore its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One of the commonly used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an aryl aldehyde with an amino acid or its derivative in the presence of a Lewis acid catalyst. The reaction leads to the formation of a tetrahydroquinoline ring system. The resulting compound is then subjected to acylation with 4-fluorobenzoyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential pharmacological properties. It has been found to exhibit a wide range of activities, including anticonvulsant, analgesic, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-15-9-7-13(8-10-15)12-17(20)19-11-3-5-14-4-1-2-6-16(14)19/h1-2,4,6-10H,3,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWLVEBOQCULTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinecarboxylate](/img/structure/B6131123.png)


![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6131136.png)
![2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)
![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)

![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6131162.png)
![4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6131164.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B6131172.png)

![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6131186.png)
![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6131204.png)
![2-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6131205.png)
